molecular formula C18H24N2O2 B8590391 N,N'-di-(p-anisyl)ethylenediamine

N,N'-di-(p-anisyl)ethylenediamine

Cat. No. B8590391
M. Wt: 300.4 g/mol
InChI Key: AVHNOBYTCDKTEV-UHFFFAOYSA-N
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Patent
US07741478B2

Procedure details

7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (5 g) was dissolved in water (19 ml) using 30% w/w sodium hydroxide (1.5 g in 8 ml water) and sodium bicarbonate (1 g), O-formylmandeloyl chloride (2.45 g) was added at 0-5° C. and maintained at 5-10° C. over a period of 1-2 hours. After the completion of reaction, the reaction mixture was acidified with conc. HCl (2.6 g) and maintained under stirring at 28-30° C. over 2-3 hours. After the completion of reaction, sodium bicarbonate (˜3.5 g) was added to set the pH 5±1. The solution was added to a solution of N,N′-di-(p-anisyl)ethylenediamine diacetate (11.7 g) in water (40 mL) and isopropyl alcohol (40 mL) and stirred well at 25-30° C. After stirring for 2-3 hours, the reaction mixture was cooled to 5-10° C., filtered, washed with chilled water (0-5° C.) and isopropyl alcohol (0-5° C.) and dried the material under vacuum at ˜40° C. to get N,N′-di-(p-anisyl)ethylenediamine salt of 7-D-mandelamido-3-(((1-sulfomethyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (6.4 g). Step-(ii)
Name
7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
O-formylmandeloyl chloride
Quantity
2.45 g
Type
reactant
Reaction Step Four
Name
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
3.5 g
Type
reactant
Reaction Step Six
Name
N,N′-di-(p-anisyl)ethylenediamine diacetate
Quantity
11.7 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[C:24](=[O:25])[N:4]2[C:5]([C:21]([OH:23])=[O:22])=[C:6]([CH2:9][S:10][C:11]3[N:15]([CH2:16][S:17]([OH:20])(=[O:19])=[O:18])[N:14]=[N:13][N:12]=3)[CH2:7][S:8][C@H:3]12.[OH-].[Na+].[C:28](=[O:31])(O)[O-].[Na+].Cl.[C:34]([OH:37])(=O)[CH3:35].C(O)(=O)C.[CH2:42]([NH:51][CH2:52][CH2:53][NH:54][CH2:55][C:56]1[CH:61]=[CH:60][C:59]([O:62][CH3:63])=[CH:58][CH:57]=1)[C:43]1[CH:48]=[CH:47][C:46]([O:49][CH3:50])=[CH:45][CH:44]=1>O.C(O)(C)C>[CH2:55]([NH:54][CH2:53][CH2:52][NH:51][CH2:42][C:43]1[CH:44]=[CH:45][C:46]([O:49][CH3:50])=[CH:47][CH:48]=1)[C:56]1[CH:61]=[CH:60][C:59]([O:62][CH3:63])=[CH:58][CH:57]=1.[C:28]([NH:1][CH:2]1[C:24](=[O:25])[N:4]2[C:5]([C:21]([OH:23])=[O:22])=[C:6]([CH2:9][S:10][C:11]3[N:15]([CH2:16][S:17]([OH:20])(=[O:18])=[O:19])[N:14]=[N:13][N:12]=3)[CH2:7][S:8][C@H:3]12)(=[O:31])[C@@H:34]([C:35]1[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=1)[OH:37] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
5 g
Type
reactant
Smiles
NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CS(=O)(=O)O)C(=O)O)C1=O
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
O-formylmandeloyl chloride
Quantity
2.45 g
Type
reactant
Smiles
Step Five
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
3.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
N,N′-di-(p-anisyl)ethylenediamine diacetate
Quantity
11.7 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.C(C1=CC=C(C=C1)OC)NCCNCC1=CC=C(C=C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring at 28-30° C. over 2-3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0-5° C.
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
maintained
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred well at 25-30° C
STIRRING
Type
STIRRING
Details
After stirring for 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 5-10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with chilled water (0-5° C.) and isopropyl alcohol (0-5° C.)
CUSTOM
Type
CUSTOM
Details
dried the material under vacuum at ˜40° C.

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
C(C1=CC=C(C=C1)OC)NCCNCC1=CC=C(C=C1)OC
Name
Type
product
Smiles
C([C@H](O)C1=CC=CC=C1)(=O)NC1[C@@H]2N(C(=C(CS2)CSC2=NN=NN2CS(=O)(=O)O)C(=O)O)C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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